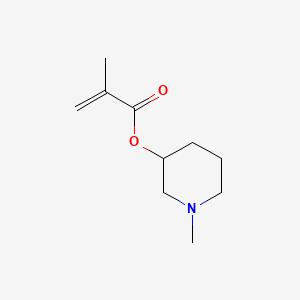
1-Methyl-3-piperidyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-piperidyl methacrylate is an organic compound with the molecular formula C10H17NO2. It is a methacrylate ester derived from methacrylic acid and 1-methyl-3-piperidinol. This compound is known for its applications in polymer chemistry and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-piperidyl methacrylate can be synthesized through esterification reactions. One common method involves reacting methacrylic acid with 1-methyl-3-piperidinol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an inert solvent like toluene to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-piperidyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other methacrylates.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methyl-3-piperidinol.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products:
Polymerization: Polymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 1-methyl-3-piperidinol.
Oxidation: N-oxide derivatives of the piperidine ring.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-piperidyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as pH sensitivity and temperature responsiveness.
Material Science: Incorporated into coatings and adhesives to enhance their performance.
Biomedical Research: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Utilized in the production of specialty plastics and resins.
Wirkmechanismus
The mechanism of action of 1-methyl-3-piperidyl methacrylate primarily involves its ability to undergo polymerization and form networks with other monomers. The piperidine ring can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers. These interactions can affect the polymer’s solubility, thermal stability, and mechanical strength .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethyl-4-piperidyl methacrylate: Known for its use in stabilizing polymers against degradation.
Diethylaminoethyl methacrylate: Used in the synthesis of pH-sensitive polymers.
Uniqueness: 1-Methyl-3-piperidyl methacrylate stands out due to its unique combination of the piperidine ring and methacrylate ester, which imparts distinct properties to the polymers formed from it. This makes it particularly valuable in applications requiring specific chemical and physical characteristics .
Eigenschaften
CAS-Nummer |
62037-83-6 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
(1-methylpiperidin-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)10(12)13-9-5-4-6-11(3)7-9/h9H,1,4-7H2,2-3H3 |
InChI-Schlüssel |
BGUHYYCDVDXPEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1CCCN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


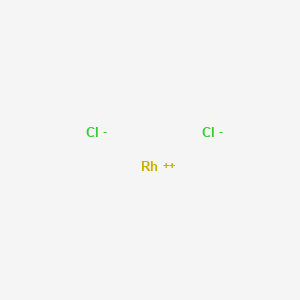
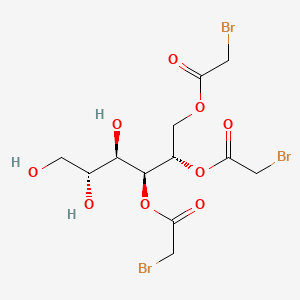
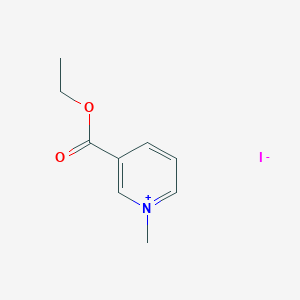

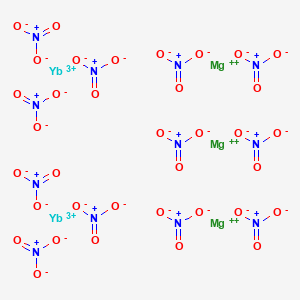
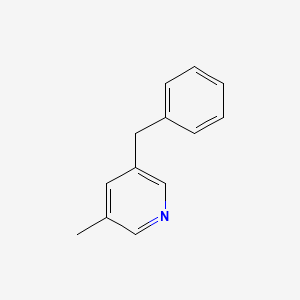

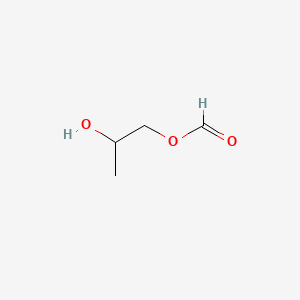
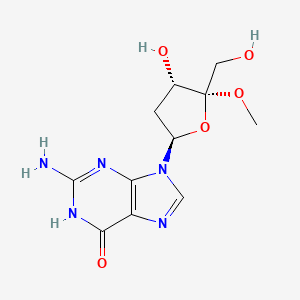
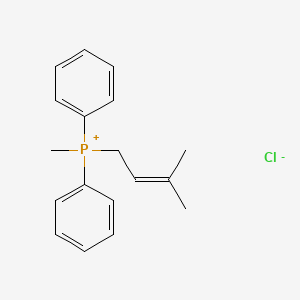
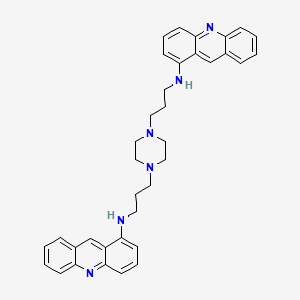
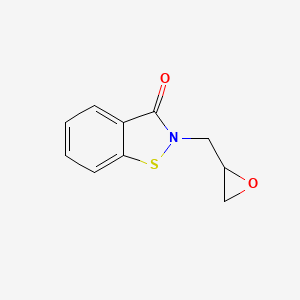
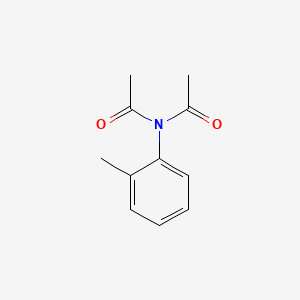
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
